

Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine

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Compound of Interest

Compound Name: *5-Bromo-2-chloro-4-fluoropyridine*

Cat. No.: *B567033*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-2-chloro-4-fluoropyridine**, a halogenated pyridine derivative of significant interest as a building block in medicinal chemistry and organic synthesis. Due to its unique substitution pattern, this compound offers multiple reactive sites for further functionalization, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

Core Chemical Data

The fundamental physicochemical properties of **5-Bromo-2-chloro-4-fluoropyridine** are summarized below. It is important to note that while some experimental data for related compounds is available, certain properties for this specific isomer are based on predicted values.

Property	Data	Reference
Molecular Weight	210.43 g/mol	
Molecular Formula	C ₅ H ₂ BrClFN	[1]
CAS Number	1211580-49-2	
IUPAC Name	5-bromo-2-chloro-4-fluoropyridine	
Canonical SMILES	C1=C(C(=CN=C1Cl)Br)F	[2]
InChI Key	IHOUCYWEAFGESV-UHFFFAOYSA-N	[2]
Physical State	Solid or liquid (Isomers vary)	[3]
Boiling Point	209.7 ± 35.0 °C (Predicted)	[1]
Density	1.829 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[4]

Molecular Structure and Properties

The arrangement of halogen substituents on the pyridine ring dictates the chemical reactivity of **5-Bromo-2-chloro-4-fluoropyridine**. The fluorine atom at the C4 position strongly influences the electron density of the ring, while the chlorine at C2 and bromine at C5 provide distinct sites for various chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

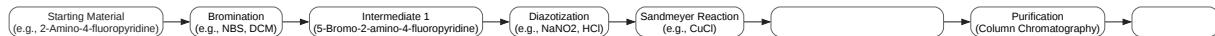
Molecular structure and key identifiers.

Experimental Protocols

While specific, peer-reviewed synthesis and characterization data for **5-Bromo-2-chloro-4-fluoropyridine** are not widely published, the following sections provide detailed, generalized methodologies based on established procedures for analogous halogenated pyridines.

General Synthesis Workflow

A plausible synthetic route to **5-Bromo-2-chloro-4-fluoropyridine** can be conceptualized as a multi-step process, likely starting from a readily available aminopyridine precursor. The workflow would involve sequential halogenation and diazotization/substitution reactions.



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Generalized synthetic workflow.

Synthesis Protocol (Representative)

This protocol describes a representative method for the synthesis of a halogenated pyridine and can be adapted for **5-Bromo-2-chloro-4-fluoropyridine**.

Step 1: Bromination of the Precursor

- Reaction Setup: To a solution of the starting material (e.g., 2-amino-4-chloropyridine, 1.0 eq) in a suitable solvent such as dichloromethane (DCM), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
- Reaction Execution: Stir the mixture at 0 °C for 30-60 minutes.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

- Diazotization: Dissolve the brominated amino-pyridine intermediate (1.0 eq) in concentrated hydrochloric acid at a low temperature (e.g., -5 to 0 °C). Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.
- Substitution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the diazonium salt solution to the CuCl solution at 0 °C.

- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.
- Workup: Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain **5-Bromo-2-chloro-4-fluoropyridine**.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the structure and purity of the compound.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of the proton signals.
 - Acquire a ^{13}C NMR spectrum (proton-decoupled) to identify the chemical shifts of the carbon atoms. Due to the presence of fluorine, expect to see C-F coupling.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.

- Instrumentation: A mass spectrometer, for example, coupled with Gas Chromatography (GC-MS) or an Electrospray Ionization (ESI-MS) source.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, an appropriate temperature program is used. For ESI-MS, the sample is infused directly. Acquire the mass spectrum in a suitable mass range.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (M^+). The isotopic pattern of this peak should be characteristic of a compound containing one bromine and one chlorine atom.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record a background spectrum and then the sample spectrum over a typical range (e.g., 4000-400 cm^{-1}).
- Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds.

Applications in Research and Drug Development

Halogenated pyridines like **5-Bromo-2-chloro-4-fluoropyridine** are versatile intermediates in the synthesis of complex organic molecules.^[5] The different halogens can be selectively functionalized, allowing for a stepwise and controlled construction of the target molecule. For instance, the bromine atom is particularly amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, while the chlorine atom can be displaced by nucleophiles.

This reactivity profile makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

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